![molecular formula C11H15NO5 B2535488 2-(((tert-Butoxycarbonyl)amino)methyl)furan-3-carboxylic acid CAS No. 1256156-45-2](/img/structure/B2535488.png)
2-(((tert-Butoxycarbonyl)amino)methyl)furan-3-carboxylic acid
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Overview
Description
“2-(((tert-Butoxycarbonyl)amino)methyl)furan-3-carboxylic acid” is a chemical compound with the CAS Number: 1256156-45-2 . It has a molecular weight of 241.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 241.24 .Scientific Research Applications
Polymer and Fine Chemical Industries
- Furan carboxylic acids, including derivatives like 2-(((tert-Butoxycarbonyl)amino)methyl)furan-3-carboxylic acid, are significant in polymer and fine chemical industries. Wen et al. (2020) demonstrated improved synthesis of various furan carboxylic acids using substrate-adapted whole cells, highlighting their importance in industrial applications (Wen et al., 2020).
Synthesis of Unnatural Amino Acids
- The compound is relevant in the synthesis of unnatural amino acids, as explored by Bakonyi et al. (2013), who developed a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Bakonyi et al., 2013).
Creation of Novel Heterocyclic Amino Acids
- Dzedulionytė et al. (2021) reported the creation of novel heterocyclic amino acids using similar tert-butoxycarbonyl-protected intermediates, showcasing the role of such compounds in developing new amino acid structures (Dzedulionytė et al., 2021).
Production of Biofuels and Polymers
- The tert-butoxycarbonyl group plays a role in synthesizing intermediates like furan-2,5-dicarbonyl chloride (FDCA), used in producing furoate ester biofuels and polymers. Dutta et al. (2015) highlighted the production of acid chloride derivatives from biomass-derived materials (Dutta et al., 2015).
Peptide Conformation Studies
- Jankowska et al. (2002) studied the crystal structure of a tert-butoxycarbonyl-protected amino acid to understand peptide conformation, indicating the utility of such compounds in structural biology (Jankowska et al., 2002).
Synthesis of Non-Natural Amino Acids and Cross-Linked Amino Acids
- Ferreira et al. (2003) used tert-butoxycarbonyl-protected intermediates for synthesizing non-natural amino acids and cross-linked amino acids, showcasing the versatility of these compounds in amino acid synthesis (Ferreira et al., 2003).
Development of Protected Amino Acid Esters
- Temperini et al. (2020) developed a synthetic strategy for preparing protected methyl esters of non-proteinogenic amino acids, highlighting the role of tert-butoxycarbonyl protection in amino acid chemistry (Temperini et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The specific targets of a compound depend on its structure and properties. For amino acid derivatives like this compound, potential targets could include enzymes, receptors, or transport proteins. The tert-butoxycarbonyl (Boc) group is often used in the protection of amines, particularly in peptide synthesis , which suggests this compound might interact with biological systems in a similar way.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. The Boc group could be removed under acidic conditions, potentially releasing the amine to interact with its target .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). The Boc group can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution . The furan ring and carboxylic acid could be sites of metabolic transformation.
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the removal of the Boc group requires acidic conditions .
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYUCVXLDQXPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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